molecular formula C16H15NO3S B14369146 Benzyl 2-(methanethioylamino)-3-methoxybenzoate CAS No. 90155-34-3

Benzyl 2-(methanethioylamino)-3-methoxybenzoate

Cat. No.: B14369146
CAS No.: 90155-34-3
M. Wt: 301.4 g/mol
InChI Key: LBLJMANDSXVRQF-UHFFFAOYSA-N
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Description

Benzyl 2-(methanethioylamino)-3-methoxybenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzyl group attached to a benzoate moiety, which is further substituted with a methanethioylamino group and a methoxy group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(methanethioylamino)-3-methoxybenzoate typically involves the following steps:

    Formation of the Benzyl Ester: The initial step involves the esterification of 3-methoxybenzoic acid with benzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Introduction of the Methanethioylamino Group: The next step involves the introduction of the methanethioylamino group. This can be achieved by reacting the benzyl ester with methanethioyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(methanethioylamino)-3-methoxybenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as N-bromosuccinimide (NBS) or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Benzyl 2-(methanethioylamino)-3-methoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-(methanethioylamino)-3-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl benzoate: A simpler ester of benzoic acid, used as a topical medication.

    Methoxybenzoic acid: A precursor in the synthesis of various organic compounds.

    Benzylamine: An amine derivative used in organic synthesis.

Uniqueness

Benzyl 2-(methanethioylamino)-3-methoxybenzoate is unique due to the presence of both methanethioylamino and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

90155-34-3

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

benzyl 2-(methanethioylamino)-3-methoxybenzoate

InChI

InChI=1S/C16H15NO3S/c1-19-14-9-5-8-13(15(14)17-11-21)16(18)20-10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,17,21)

InChI Key

LBLJMANDSXVRQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1NC=S)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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